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Compound of Interest

Compound Name: LINEAR POLYACRYLAMIDE

Cat. No.: B1166385 Get Quote

This guide provides troubleshooting advice and frequently asked questions for researchers,

scientists, and drug development professionals experiencing A260/230 ratio problems when

using linear polyacrylamide (LPA) for nucleic acid precipitation.

Frequently Asked Questions (FAQs)
Q1: What is the A260/230 ratio and why is it important?

The A260/230 ratio is a common measure of nucleic acid purity, assessed using a

spectrophotometer. The absorbance at 260 nm is where nucleic acids (DNA and RNA) have

their peak absorbance, while absorbance at 230 nm reflects contamination by certain organic

compounds and salts. A low A260/230 ratio can indicate the presence of substances that may

inhibit downstream enzymatic reactions like PCR, ligation, or sequencing. For a sample to be

considered pure, the expected A260/230 ratio is typically in the range of 2.0-2.2.[1][2]

Q2: What are the common causes of a low A260/230 ratio?

A low A260/230 ratio suggests the presence of contaminants that absorb light at or near 230

nm. Common culprits include:

Chaotropic Salts: Guanidine hydrochloride or guanidine thiocyanate, often found in nucleic

acid extraction buffers from column-based kits.[1][2][3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1166385?utm_src=pdf-interest
https://www.benchchem.com/product/b1166385?utm_src=pdf-body
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://dna.uga.edu/wp-content/uploads/sites/51/2019/02/Note-on-the-260_280-and-260_230-Ratios.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/Product-Bulletins/TN52646-E-0215M-NucleicAcid.pdf
https://dna.uga.edu/wp-content/uploads/sites/51/2019/02/Note-on-the-260_280-and-260_230-Ratios.pdf
https://www.researchgate.net/post/How-can-I-improve-RNA-quality-with-low-260-230-ratio
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phenol: Residual phenol from extraction protocols absorbs strongly around 230 nm and 270

nm.[1][2][4]

Carbohydrates: Polysaccharide carryover can be an issue, particularly when extracting

nucleic acids from plant tissues or organisms with chitin exoskeletons.[1][5]

EDTA: This common buffer component has some absorbance near 230 nm.[2]

Improper Blanking: Using water to blank the spectrophotometer when the nucleic acid is

dissolved in a buffer (like TE) can artificially lower the A260/230 ratio.[1][6][7]

Q3: What is Linear Polyacrylamide (LPA) and why is it used?

Linear Polyacrylamide (LPA) is a chemically synthesized, inert polymer used as a co-

precipitant in nucleic acid purification.[8][9] Its primary function is to enhance the recovery of

very small amounts of DNA or RNA from dilute solutions during alcohol precipitation, forming a

more visible pellet.[9][10] Unlike other carriers like glycogen or tRNA, LPA is advantageous

because it is nuclease-free and generally does not interfere with downstream enzymatic

reactions.[9][11]

Q4: Can Linear Polyacrylamide (LPA) itself cause a low A260/230 ratio?

This is a critical point of consideration. While some manufacturers state that LPA does not

interfere with spectrophotometric readings, multiple user experiences and some studies

suggest otherwise.[8][12][13] Residual LPA in the final nucleic acid solution can contribute to

absorbance in the 200-230 nm range.[12][14][15] This effect is often more pronounced in

samples with low nucleic acid concentrations, where the relative amount of LPA to nucleic acid

is higher.[12] Therefore, a low A260/230 ratio could be due to excess LPA that was not

removed during the washing steps.

Troubleshooting Guide for Low A260/230 Ratios
If you are using LPA and observing a low A260/230 ratio, follow these steps to diagnose and

resolve the issue.

Step 1: Verify Your Spectrophotometer Blank
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Question: Did you use the correct solution to blank the spectrophotometer?

Action: Always use the exact same buffer for your blank measurement that you used to

resuspend your final nucleic acid pellet. Using water as a blank for a sample in TE buffer is a

common mistake that can lead to inaccurate ratios.[1][6]

Step 2: Assess Potential Contamination from Reagents

Question: Could contaminants from your extraction protocol be the cause?

Action: Review your extraction method. If you used a column-based kit before precipitation,

residual guanidine salts are a likely culprit. If you performed a phenol-chloroform extraction,

residual phenol is a possibility. Inadequate washing is the primary reason these

contaminants are carried over.

Step 3: Optimize the Ethanol Wash Steps

Question: Was the pellet washing step sufficient to remove salts and excess LPA?

Action: The wash step is crucial for removing contaminants that absorb at 230 nm.

After precipitation and centrifugation, carefully decant the supernatant.

Add at least 500 µL of fresh, cold 70-80% ethanol.

Gently dislodge the pellet from the side of the tube and wash it by inverting the tube

several times. This is more effective than simply adding ethanol without resuspending the

pellet.

Centrifuge again to re-pellet the nucleic acid.

Consider a second wash. For persistent issues, repeating the ethanol wash can be highly

effective.[5]

Ensure all residual ethanol is removed by air-drying or using a vacuum centrifuge before

resuspension. Do not over-dry the pellet, as this can make it difficult to dissolve.

Step 4: Re-purify the Nucleic Acid Sample
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Question: If the ratio is still low, how can the sample be cleaned?

Action: If optimizing the wash step is not sufficient, you may need to re-purify your sample.

Ethanol Re-precipitation: The simplest method is to precipitate your sample again. Dilute

the sample in a suitable buffer, add salt (e.g., sodium acetate), LPA, and ethanol as per

the standard protocol. Perform two thorough 70% ethanol washes on the resulting pellet.

[5][16]

Column-Based Cleanup: Use a commercial DNA/RNA cleanup kit. These kits are effective

at removing salts and other contaminants. However, be aware that some sample loss may

occur.[12][15]

Data Presentation
The following table summarizes the expected spectrophotometric ratios for pure nucleic acids

and the effects of common contaminants.

Analyte/Contamina
nt

Ideal A260/A280 Ideal A260/A230
Effect on
A260/A230 Ratio

Pure dsDNA ~1.8[2][17] 2.0 - 2.2[1][2][17] N/A

Pure RNA ~2.0[2][18] 2.0 - 2.2[1][2][18] N/A

Guanidine Salts ~1.5 - 1.8 << 2.0
Decreases ratio

significantly

Phenol ~1.2[4] << 2.0
Decreases ratio

significantly

Carbohydrates > 1.8 << 2.0
Decreases ratio

significantly

Linear Polyacrylamide > 1.8 Can be < 2.0

May decrease ratio,

especially at low NA

concentrations[12]

Experimental Protocols
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Protocol 1: Standard Nucleic Acid Precipitation with LPA
This protocol is designed for the efficient recovery of small quantities of DNA or RNA.

Initial Sample: Start with your aqueous nucleic acid sample. Ensure it is in a microcentrifuge

tube.

Add Salt: Add 1/10th volume of a salt solution (e.g., 3 M Sodium Acetate, pH 5.2). Mix gently.

Add LPA: Add 1 µL of LPA solution (typically 5-20 µg).[8][11] Mix gently.

Add Alcohol: Add 2.5 volumes of cold 100% ethanol or 0.8 volumes of isopropanol.[8]

Incubate: Mix by inverting the tube until the solution is homogenous. Incubate at -20°C for at

least 30 minutes to precipitate the nucleic acid. For very dilute samples, overnight incubation

may improve yield.

Centrifuge: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C. A small,

potentially translucent pellet should be visible.

Wash: Carefully decant the supernatant without disturbing the pellet. Add 500-1000 µL of

fresh, cold 70% ethanol.

Re-Centrifuge: Centrifuge at >12,000 x g for 5 minutes at 4°C.

Dry: Carefully decant the ethanol. Remove any remaining droplets with a pipette. Air-dry the

pellet for 5-10 minutes. Do not over-dry.

Resuspend: Resuspend the pellet in the desired volume of nuclease-free water or a suitable

buffer (e.g., TE buffer).

Protocol 2: Clean-up of Samples with Low A260/230
Ratios
This protocol uses re-precipitation to remove contaminants.

Dilute Sample: Take your contaminated, resuspended nucleic acid sample and add

nuclease-free water or TE buffer to a final volume of at least 50-100 µL. This dilution helps
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ensure contaminants are not trapped during re-precipitation.

Repeat Precipitation: Repeat steps 2-10 from Protocol 1 (Standard Nucleic Acid Precipitation

with LPA).

Perform a Second Wash: After the first 70% ethanol wash (Step 7), decant the supernatant

and perform a second wash with another 500-1000 µL of 70% ethanol. This is the most

critical step for removing residual salts.

Final Resuspension: After drying, resuspend the final, clean pellet in your desired buffer.

Measure the A260/230 ratio again.
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Caption: Troubleshooting workflow for low A260/230 ratios.
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Caption: Potential sources of contamination affecting the A260/230 ratio.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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